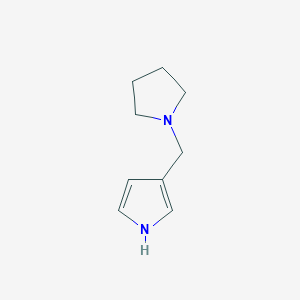
3-(pyrrolidin-1-ylmethyl)-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(pyrrolidin-1-ylmethyl)-1H-pyrrole: is an organic compound that features a pyrrole ring substituted with a pyrrolidinylmethyl group. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse chemical and biological properties. The presence of both pyrrole and pyrrolidine rings in its structure makes it an interesting subject for various chemical and pharmacological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(pyrrolidin-1-ylmethyl)-1H-pyrrole typically involves the reaction of pyrrole with pyrrolidine in the presence of a suitable alkylating agent. One common method includes the use of paraformaldehyde as the alkylating agent. The reaction is carried out in an anhydrous ethanol solution under reflux conditions. The mixture is heated to around 95°C for several hours, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include steps for the purification and isolation of the compound, such as extraction and crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(pyrrolidin-1-ylmethyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinylmethyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of various substituted pyrrole derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-(pyrrolidin-1-ylmethyl)-1H-pyrrole is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: The compound has shown potential in biological studies due to its ability to interact with biological macromolecules. It is used in the design of enzyme inhibitors and receptor modulators.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and polymer additives.
Wirkmechanismus
The mechanism of action of 3-(pyrrolidin-1-ylmethyl)-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit proteinase-activated receptor-2 (PAR2) by interfering with its signaling pathways . This inhibition can lead to reduced inflammation and other therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidinone: A five-membered lactam with diverse biological activities.
Pyrrolone: Known for its antimicrobial and anticancer properties.
Pyridazine: Exhibits a wide range of pharmacological activities, including antimicrobial and anticancer effects.
Uniqueness: 3-(pyrrolidin-1-ylmethyl)-1H-pyrrole is unique due to the presence of both pyrrole and pyrrolidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H14N2 |
|---|---|
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
3-(pyrrolidin-1-ylmethyl)-1H-pyrrole |
InChI |
InChI=1S/C9H14N2/c1-2-6-11(5-1)8-9-3-4-10-7-9/h3-4,7,10H,1-2,5-6,8H2 |
InChI-Schlüssel |
GECFCZAZFBNASA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CC2=CNC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















